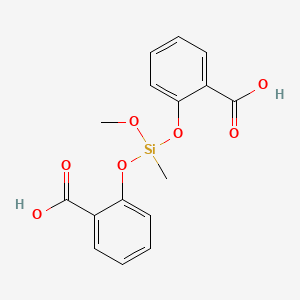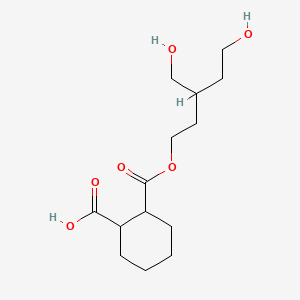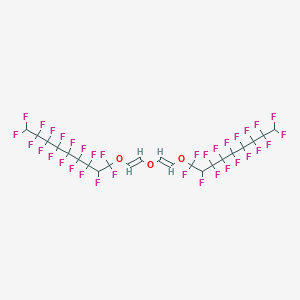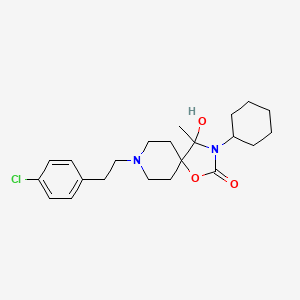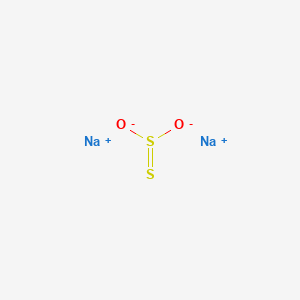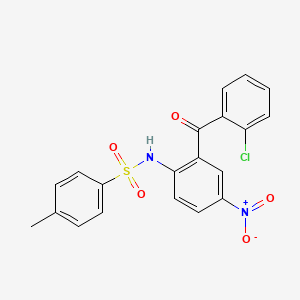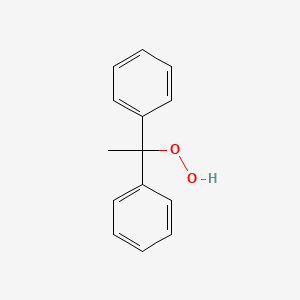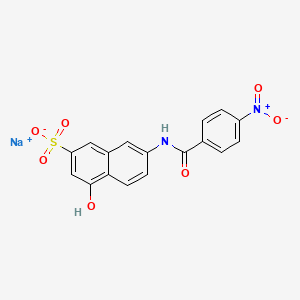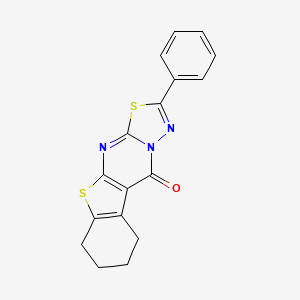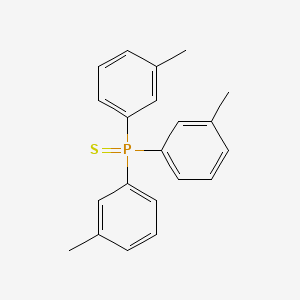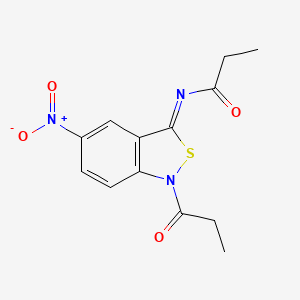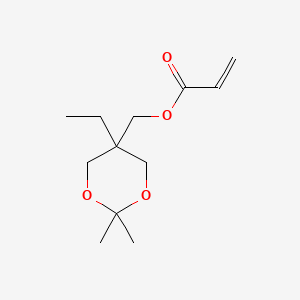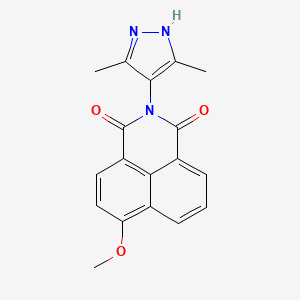
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by its fusion with the benz(de)isoquinoline structure. Common reagents used in these reactions include dimethylformamide (DMF), methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrazole ring, potentially converting it into a more saturated structure.
Substitution: The compound may participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce more saturated heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it a candidate for drug development.
Industry
In the industrial sector, the compound might find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione
- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-chloro-1H-benz(de)isoquinoline-1,3(2H)-dione
- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-hydroxy-1H-benz(de)isoquinoline-1,3(2H)-dione
Uniqueness
The uniqueness of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione lies in its specific substitution pattern and the presence of the methoxy group. This structural feature might confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
85480-81-5 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H15N3O3/c1-9-16(10(2)20-19-9)21-17(22)12-6-4-5-11-14(24-3)8-7-13(15(11)12)18(21)23/h4-8H,1-3H3,(H,19,20) |
InChI Key |
FYKXTNSLMJWQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


